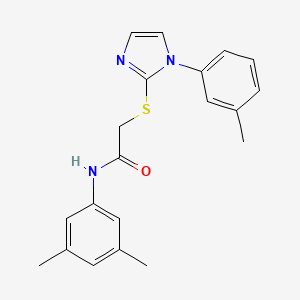

N-(3,5-dimethylphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

This compound features a 3,5-dimethylphenyl group attached to an acetamide backbone, linked via a thioether bridge to a 1-(m-tolyl)-1H-imidazole moiety.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS/c1-14-5-4-6-18(12-14)23-8-7-21-20(23)25-13-19(24)22-17-10-15(2)9-16(3)11-17/h4-12H,13H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLFXCZTAASDTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the reaction of 3,5-dimethylphenylamine with 2-chloro-N-(m-tolyl)acetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.

Substitution: The phenyl and imidazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted phenyl and imidazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by:

- Molecular Formula : C13H15N3O2S

- Molecular Weight : 277.34 g/mol

- IUPAC Name : 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide

The imidazole ring and the thioacetamide moiety are crucial for its biological activity, allowing it to interact with various biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral properties of imidazole derivatives, including N-(3,5-dimethylphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide. Imidazole-based compounds have shown efficacy against several viruses:

- Hepatitis C Virus (HCV) : Compounds similar to this compound have been reported to inhibit HCV replication by targeting viral polymerases .

- Influenza Virus : The compound's structural analogs have demonstrated activity against influenza strains, contributing to the development of antiviral therapies .

Anticancer Properties

Imidazole derivatives are increasingly recognized for their anticancer potential:

- Mechanism of Action : These compounds can induce apoptosis in cancer cells by interacting with DNA and disrupting cell cycle progression. For instance, certain imidazole derivatives have been shown to surpass the efficacy of traditional chemotherapeutics like cisplatin in specific cancer cell lines .

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| II1 | DLD-1 | 57.4 |

| II1 | MCF-7 | 79.9 |

This table illustrates the potency of imidazole compounds against colorectal and breast cancer cell lines.

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties:

- Bacterial Inhibition : Studies indicate that certain derivatives exhibit significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antibiotics .

Anti-inflammatory Effects

Research has suggested that imidazole-containing compounds can modulate inflammatory responses:

- Mechanism : By inhibiting pro-inflammatory cytokines and pathways, these compounds may serve as therapeutic agents in conditions like arthritis and other inflammatory diseases .

Clinical Evaluations

A clinical study evaluated the safety and efficacy of an imidazole derivative similar to this compound in patients with chronic hepatitis C. The results indicated a significant reduction in viral load with minimal side effects, underscoring its therapeutic potential.

Laboratory Studies

In vitro studies have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines, including those resistant to standard chemotherapy treatments. The mechanism involves the induction of apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The thioether linkage and the imidazole ring play crucial roles in its binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

Physicochemical Properties

Target Compound :

Nitro-Substituted Analogs (e.g., 6b, 6c) :

Chloroacetamide Pesticides (e.g., Alachlor) :

Key Research Findings

Substituent Effects :

- Electron-donating groups (e.g., 3,5-dimethyl) increase lipophilicity and alter crystal packing compared to electron-withdrawing nitro groups .

- Thioether linkages improve stability over ethers but reduce polarity .

Heterocyclic Influence :

- Imidazole and triazole cores enable distinct binding modes: imidazole for H-bonding, triazole for π-π interactions .

Biological Activity

N-(3,5-dimethylphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes an imidazole ring and a thioether linkage. Its molecular formula is , and it features significant functional groups that contribute to its biological properties.

Antitumor Activity

Recent studies indicate that compounds with similar structural motifs, particularly those containing imidazolyl groups, exhibit substantial antitumor activity. For instance, a study evaluating various imidazole derivatives demonstrated that compounds with similar configurations showed IC50 values in the low micromolar range against multiple lung cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 2.12 ± 0.21 |

| HCC827 | 5.13 ± 0.97 | |

| NCI-H358 | 0.85 ± 0.05 |

This data suggests that the compound may inhibit cell proliferation effectively across different cancer types, warranting further investigation into its mechanism of action and potential for clinical application .

Anti-inflammatory Activity

The compound's thioamide structure may also confer anti-inflammatory properties. Research on related compounds has shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µM. For example:

| Compound | Cytokine Inhibition (%) |

|---|---|

| Compound A (similar structure) | TNF-α: 76% |

| IL-6: 86% |

Such findings imply that this compound could potentially mitigate inflammatory responses, making it a candidate for further pharmacological exploration .

Study on Antitumor Efficacy

In a controlled study, the efficacy of this compound was evaluated against established lung cancer cell lines using both 2D and 3D assay formats. The results indicated a marked decrease in cell viability in both formats, with the compound showing a dose-dependent response.

In Vivo Studies

Preliminary in vivo studies are necessary to validate the findings from in vitro experiments. Future research should focus on assessing the pharmacokinetics and bioavailability of this compound in animal models to determine its therapeutic potential and safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.